Cas no 2248322-97-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate
- 2248322-97-4
- EN300-6515529
-
- インチ: 1S/C15H11N3O5/c19-12-5-7-16-9-17(12)8-6-13(20)23-18-14(21)10-3-1-2-4-11(10)15(18)22/h1-5,7,9H,6,8H2
- InChIKey: IAYSMYOIDJWBFX-UHFFFAOYSA-N
- ほほえんだ: O(C(CCN1C=NC=CC1=O)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 313.06987046g/mol
- どういたいしつりょう: 313.06987046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 588
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 96.4Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6515529-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate |
2248322-97-4 | 95.0% | 0.5g |
$891.0 | 2025-03-14 | |
Enamine | EN300-6515529-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate |
2248322-97-4 | 95.0% | 2.5g |
$1819.0 | 2025-03-14 | |
Enamine | EN300-6515529-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate |
2248322-97-4 | 95.0% | 5.0g |
$2692.0 | 2025-03-14 | |
Enamine | EN300-6515529-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate |
2248322-97-4 | 95.0% | 0.25g |
$855.0 | 2025-03-14 | |
Enamine | EN300-6515529-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate |
2248322-97-4 | 95.0% | 0.05g |
$780.0 | 2025-03-14 | |
Enamine | EN300-6515529-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate |
2248322-97-4 | 95.0% | 0.1g |
$817.0 | 2025-03-14 | |
Enamine | EN300-6515529-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate |
2248322-97-4 | 95.0% | 1.0g |
$928.0 | 2025-03-14 | |
Enamine | EN300-6515529-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate |
2248322-97-4 | 95.0% | 10.0g |
$3992.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate 関連文献
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7. Book reviews
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoateに関する追加情報
Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate (CAS No. 2248322-97-4)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate (CAS No. 2248322-97-4) is a highly specialized chemical entity with significant potential in pharmaceutical and biochemical research. Its unique structure, combining an isoindole-1,3-dione moiety with a pyrimidine-6-one derivative, makes it a subject of interest for drug discovery and development. Researchers are increasingly exploring its applications in targeted therapies, particularly in the context of enzyme inhibition and signal transduction modulation.
In recent years, the demand for novel heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate has surged due to their role in addressing unmet medical needs. This compound's multi-functional scaffold allows for interactions with various biological targets, making it a candidate for treating conditions such as inflammatory diseases and metabolic disorders. Its CAS No. 2248322-97-4 is frequently searched in academic databases, reflecting its growing relevance in medicinal chemistry.
One of the key advantages of this compound lies in its structural versatility. The isoindole-1,3-dione core is known for its electron-withdrawing properties, which can enhance the stability of adjacent functional groups. Meanwhile, the pyrimidine-6-one segment contributes to its ability to participate in hydrogen bonding, a critical feature for biomolecular interactions. These attributes have led to its inclusion in high-throughput screening programs aimed at identifying new bioactive molecules.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate involves multi-step organic reactions, often requiring precise control of reaction conditions to achieve high yields and purity. Researchers have optimized protocols to minimize by-products, ensuring the compound's suitability for further biological evaluation. Its CAS No. 2248322-97-4 is often referenced in patents and scientific publications, highlighting its commercial and academic value.
From a pharmacological perspective, this compound's dual-functional design offers opportunities for dual-target inhibition, a strategy gaining traction in drug development. For instance, its potential to modulate both kinase and phosphodiesterase activity could make it valuable in treating complex diseases like cancer and neurodegenerative disorders. Such multi-target approaches align with current trends in precision medicine, where compounds with broad yet specific activity profiles are highly sought after.
In addition to its therapeutic potential, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate is also studied for its physicochemical properties. Its solubility, stability under physiological conditions, and bioavailability are critical factors determining its suitability for in vivo applications. These characteristics are often queried in search engines by researchers looking for drug-like molecules with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
The compound's CAS No. 2248322-97-4 is also linked to inquiries about its spectroscopic data, such as NMR and mass spectra, which are essential for structural confirmation and quality control. Analytical chemists frequently search for these details to ensure reproducibility in synthetic workflows. Furthermore, its chromatographic behavior is of interest for developing purification methods, particularly in industrial-scale production.
As the pharmaceutical industry shifts toward green chemistry principles, the environmental impact of synthesizing compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate is under scrutiny. Researchers are exploring catalytic methods and solvent-free reactions to reduce waste and energy consumption. This aligns with broader sustainability goals and responds to search trends focusing on eco-friendly synthesis of bioactive molecules.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate (CAS No. 2248322-97-4) represents a promising candidate for advancing drug discovery efforts. Its unique chemical architecture, combined with its potential therapeutic applications, positions it as a valuable tool for researchers tackling complex diseases. As scientific inquiries and search volumes for this compound grow, its role in modern pharmacology is likely to expand, driven by innovations in synthetic chemistry and biological targeting.
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